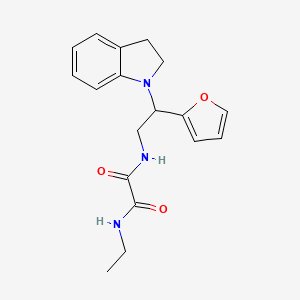

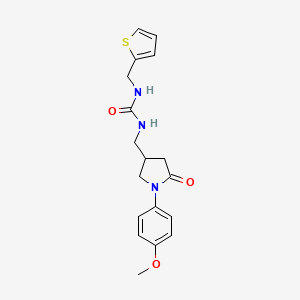

![molecular formula C13H22N4O2 B2985236 Tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate CAS No. 2138015-24-2](/img/structure/B2985236.png)

Tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate is a chemical compound with the CAS Number: 2138015-24-2 . It has a molecular weight of 266.34 . It is in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C13H22N4O2/c1-13(2,3)19-12(18)10-8-17(16-15-10)11-7-5-4-6-9(11)14/h8-9,11H,4-7,14H2,1-3H3/t9-,11+/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry. Physical And Chemical Properties Analysis

This compound is a powder and is stored at a temperature of 4°C . It has a molecular weight of 266.34 . Unfortunately, additional physical and chemical properties like melting point, boiling point, and solubility were not available in the retrieved data.Applications De Recherche Scientifique

Novel Compound Synthesis

- The synthesis of novel heterocyclic substituted α-amino acids derived from L-aspartic acid demonstrates the use of tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate in generating a range of compounds including pyridines, pyrazolines, isoxazoles, and triazoles. This method allows for the creation of non-proteinogenic heterocyclic substituted α-amino acids with high enantiomeric purity, showcasing its versatility as a building block in organic synthesis (Adlington et al., 2000).

Catalytic Activity and Complex Formation

- Research on palladium(II) complexes bearing triazole-based N-heterocyclic carbene (NHC) ligands, including tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate, has demonstrated their effective catalytic performance in Suzuki–Miyaura cross-coupling reactions. The study highlights the significant potential of these complexes in catalysis under mild conditions, contributing to the development of more efficient and versatile catalytic systems (Turek et al., 2014).

Chemical Properties and Reactivity

- The investigation into the regioselective alkylation of amino- and mercapto-1,2,4-triazoles with tert-butanol and HClO4 provides insights into the chemical reactivity of tert-butyl substituted triazoles. This study elucidates the conditions under which monoalkylation and exhaustive alkylation occur, leading to di-tert-butyl substituted derivatives. Such understanding is crucial for the synthesis of specific triazole derivatives with desired functional groups (Voitekhovich et al., 2012).

Safety And Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propriétés

IUPAC Name |

tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)10-8-17(16-15-10)11-7-5-4-6-9(11)14/h8-9,11H,4-7,14H2,1-3H3/t9-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTVAOHCDQOBEJ-GXSJLCMTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN(N=N1)C2CCCCC2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C1=CN(N=N1)[C@@H]2CCCC[C@@H]2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2985154.png)

![N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2985162.png)

![2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2985165.png)

![4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2985168.png)

![Tert-butyl 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2985169.png)

![Methyl 1-[(4-bromophenyl)methyl]indole-3-carboxylate](/img/structure/B2985174.png)